2-(2-Chloro-3,4-dimethoxybenzyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
This compound is a derivative of isoindole-1,3-dione, which is a type of heterocyclic compound. The “2-(2-Chloro-3,4-dimethoxybenzyl)” part suggests that a benzyl group with two methoxy groups and one chloro group is attached to the second position of the isoindole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoindole-1,3-dione ring, followed by the attachment of the 2-chloro-3,4-dimethoxybenzyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoindole-1,3-dione ring, which contains both nitrogen and oxygen atoms, and the 2-chloro-3,4-dimethoxybenzyl group, which contains chlorine and oxygen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The isoindole-1,3-dione ring might undergo reactions typical of carbonyl compounds, while the 2-chloro-3,4-dimethoxybenzyl group might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl groups in the isoindole-1,3-dione ring and the polarizable chlorine atom in the 2-chloro-3,4-dimethoxybenzyl group might influence its solubility and reactivity .Scientific Research Applications
Structural and Vibrational Analysis
Isoindole-1,3-dione derivatives have been the subject of structural and vibrational studies, providing insights into their molecular behavior. For instance, Arjunan et al. (2009) conducted Fourier transform infrared (FTIR) and FT-Raman spectra measurements of 2-chloro-1H-isoindole-1,3(2H)-dione and related compounds. They employed density functional theory (DFT) methods to analyze the vibrational frequencies and structural parameters, finding good agreement with experimental data (Arjunan, Saravanan, Ravindran, & Mohan, 2009).
Synthesis and Potential Therapeutic Uses
Several studies have explored the synthesis of isoindole-1,3-dione derivatives and their potential as therapeutic agents. For example, Zou et al. (2010) synthesized benzo[e]isoindole-1,3-dione derivatives and evaluated their inhibitory activity against glycogen synthase kinase-3 (GSK-3), finding compounds with significant activity that could influence zebrafish embryo growth, suggesting potential developmental or therapeutic applications (Zou, Zhou, Li, Cui, Zhong, Pan, Yang, & Quan, 2010).
Tan et al. (2016) developed a synthesis for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, expanding the chemical toolkit available for creating novel compounds with potential biological activities (Tan, Koc, Kishali, Şahin, & Kara, 2016).
Crystal Structure and Molecular Interactions
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its intended use. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
2-[(2-chloro-3,4-dimethoxyphenyl)methyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-22-13-8-7-10(14(18)15(13)23-2)9-19-16(20)11-5-3-4-6-12(11)17(19)21/h3-8H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKGIKXBIDFOKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-3,4-dimethoxybenzyl)-1H-isoindole-1,3(2H)-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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